molecular formula C8H10O3 B13449538 Methyl 4-ethenyl-2,5-dihydrofuran-3-carboxylate

Methyl 4-ethenyl-2,5-dihydrofuran-3-carboxylate

Cat. No.: B13449538
M. Wt: 154.16 g/mol
InChI Key: DARDZHJGJNBGKG-UHFFFAOYSA-N
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Description

Methyl 4-ethenyl-2,5-dihydrofuran-3-carboxylate is a dihydrofuran derivative featuring a vinyl (ethenyl) substituent at the 4-position and a methyl ester group at the 3-position. The dihydrofuran core, a five-membered lactone ring with one double bond, imparts structural rigidity and influences electronic properties, which can modulate reactivity and biological activity. The ethenyl group introduces unsaturation, enabling further functionalization (e.g., polymerization or cycloaddition reactions) .

Properties

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

methyl 4-ethenyl-2,5-dihydrofuran-3-carboxylate

InChI

InChI=1S/C8H10O3/c1-3-6-4-11-5-7(6)8(9)10-2/h3H,1,4-5H2,2H3

InChI Key

DARDZHJGJNBGKG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(COC1)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-ethenyl-2,5-dihydrofuran-3-carboxylate can be achieved through several methods. One common approach involves the condensation of acetylacetone with ethyl bromopyruvate, leading to the formation of ethyl 4-acetyl-3-hydroxy-5-methyl-2,3-dihydrofuran-3-carboxylate. This intermediate is then transformed into ethyl 4-acetyl-5-methylfuran-3-carboxylate in the presence of p-toluenesulfonic acid . Another method involves the reaction of α-chloro ketones with malonic acid dinitrile in the presence of sodium ethoxide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Oxidation Reactions

The dihydrofuran ring and ethenyl group undergo oxidation under controlled conditions:

  • Ring Oxidation : The 4,5-dihydrofuran moiety can be oxidized to a fully aromatic furan derivative using agents like KMnO₄ or CrO₃. For example, oxidation of analogous dihydrofuran carboxylates yields furan-3-carboxylates .

  • Ethenyl Group Oxidation : The ethenyl group may be oxidized to an epoxide or glycol using peracids (e.g., mCPBA) or OsO₄, respectively. Such transformations are common in radical-mediated pathways involving Mn(III) catalysts .

Table 1: Oxidation Reactions

Reagent/ConditionsProduct FormedReference
KMnO₄ (aqueous, acidic)Furan-3-carboxylate derivative
Mn(OAc)₃, radical initiationCyclized or epoxidized derivatives

Reduction Reactions

The ester and ethenyl groups are susceptible to reduction:

  • Ester Reduction : LiAlH₄ reduces the ester to a primary alcohol, forming 4-ethenyl-2,5-dihydrofuran-3-methanol. NaBH₄ selectively reduces carbonyl groups in related systems .

  • Ethenyl Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) converts the ethenyl group to an ethyl substituent, stabilizing the dihydrofuran ring .

Table 2: Reduction Reactions

Reagent/ConditionsProduct FormedReference
LiAlH₄, THF, 0°C3-(Hydroxymethyl)dihydrofuran
H₂ (1 atm), Pd/C, ethanolMethyl 4-ethyl-2,5-dihydrofuran-3-carboxylate

Substitution Reactions

The ester group participates in nucleophilic substitutions:

  • Aminolysis : Aniline derivatives displace the methoxy group under basic conditions (e.g., K₂CO₃/DMF), forming amides. This is critical in synthesizing bioactive analogs .

  • Transesterification : Alcohols (e.g., ethanol) replace the methyl ester in acid-catalyzed conditions, yielding ethyl esters .

Table 3: Substitution Reactions

Reagent/ConditionsProduct FormedReference
Aniline, K₂CO₃, DMF, 40°C3-(Anilinocarbonyl)dihydrofuran
Ethanol, H₂SO₄, refluxEthyl 4-ethenyl-2,5-dihydrofuran-3-carboxylate

Cycloaddition and Cyclization Reactions

The ethenyl group enables pericyclic reactions:

  • Diels-Alder Cycloaddition : Acts as a dienophile with conjugated dienes (e.g., 1,3-butadiene), forming bicyclic adducts .

  • Domino Reactions : Triphenylphosphine-catalyzed domino processes yield cyclopropane-fused dihydrofurans via intramolecular cyclization .

Table 4: Cycloaddition Pathways

ConditionsProduct FormedReference
Heat, diene (e.g., isoprene)Bicyclic oxabicyclo[2.2.1] derivative
PPh₃, CH₂Cl₂, rtCyclopropyl-dihydrofuran hybrid

Radical-Mediated Reactions

Mn(III)-based radical initiators promote additions to the ethenyl group:

  • Radical Addition : Mn(OAc)₃ generates carbon-centered radicals that add to the ethenyl group, forming substituted dihydrofurans or spirocyclic compounds .

Mechanistic Insight :

  • Mn(III) oxidizes enolates to α-carbon radicals.

  • Radical addition to the ethenyl group forms intermediates that cyclize or couple .

Acid- and Base-Catalyzed Transformations

  • Acid-Catalyzed Hydration : H₂SO₄/H₂O hydrates the ethenyl group to a vicinal diol .

  • Ring-Opening : Strong acids (HCl) cleave the furan ether, yielding diketone or carboxylic acid derivatives .

Scientific Research Applications

Methyl 4-ethenyl-2,5-dihydrofuran-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-ethenyl-2,5-dihydrofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to participate in various biochemical pathways, leading to its diverse biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between Methyl 4-ethenyl-2,5-dihydrofuran-3-carboxylate and its analogs:

Compound Name Substituents at Position 4 Substituents at Position 3 Biological Activity (IC50) Key Structural Features
This compound Ethenyl (CH₂=CH-) Methyl ester Not reported Unsaturated ethenyl group; potential for polymerization or Diels-Alder reactions
Ethyl 2-(4-fluorophenyl)-5-oxo-4-(phenylamino)-2,5-dihydrofuran-3-carboxylate Phenylamino (C₆H₅NH-) Ethyl ester HEPG2: 0.002 µM; MCF7: 0.002 µM Electron-withdrawing 4-fluorophenyl and hydrogen-bonding phenylamino groups; planar dihydrofuran ring
Ethyl 2-[4-(benzyloxy)anilino]-4-oxo-4,5-dihydrofuran-3-carboxylate 4-(Benzyloxy)anilino Ethyl ester Cytotoxicity confirmed (no IC50 provided) Bulky benzyloxy substituent; intramolecular N–H⋯O interactions stabilize crystal packing
Methyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate Amino (NH₂) Methyl ester Discontinued (no data) Steric hindrance from 5,5-dimethyl groups; amino group enables hydrogen bonding

Crystallographic and Computational Insights

  • ORTEP-3 and Mercury CSD analyses reveal that dihydrofuran derivatives exhibit planar ring systems (e.g., maximum deviation of 0.021 Å in ), with substituent orientation dictating intermolecular interactions. For example, the benzyloxy-anilino analog forms stabilizing C–H⋯O interactions (Table 1 in ), while the ethenyl group may introduce steric clashes or π-π stacking opportunities.
  • SHELX refinements confirm bond lengths and angles consistent with typical dihydrofuran derivatives (C–O: ~1.34 Å; C–C: ~1.48 Å), ensuring structural reliability for SAR studies.

Commercial and Industrial Relevance

  • Methyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate was discontinued due to unspecified reasons, possibly related to stability or synthesis challenges.

Biological Activity

Methyl 4-ethenyl-2,5-dihydrofuran-3-carboxylate is a compound belonging to the class of 4,5-dihydrofuran derivatives, which have garnered attention for their diverse biological activities, particularly in cancer therapeutics. This article synthesizes current research findings regarding the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique furan ring structure, which is crucial for its biological activity. The presence of the ethenyl group and the carboxylate moiety contributes to its reactivity and interaction with biological targets.

Research indicates that compounds within the 4,5-dihydrofuran class, including this compound, exhibit significant anti-cancer properties through various mechanisms:

  • Induction of Apoptosis : Similar to other derivatives, this compound has been shown to induce apoptosis in cancer cell lines. This process involves:
    • Activation of Caspases : Caspase-3 activation has been observed in treated cells, leading to programmed cell death.
    • Alteration of Mitochondrial Membrane Potential : Compounds in this class typically decrease mitochondrial membrane potential (MMP), promoting apoptosis through intrinsic pathways.
    • Reactive Oxygen Species (ROS) Production : Enhanced ROS levels contribute to oxidative stress and subsequent apoptosis in cancer cells.
  • Cell Cycle Arrest : Studies suggest that these compounds can induce cell cycle arrest at various phases, preventing cancer cell proliferation.

Case Studies and Experimental Data

  • Anti-Leukemic Activity : A study on a related compound (ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate) demonstrated significant cytotoxicity against HL-60 promyelocytic leukemia cells. The compound showed a 50% cytotoxic concentration (CC50) of 23.5 µM and induced apoptosis through increased intracellular calcium levels and ROS production .
  • Mechanistic Insights :
    • Caspase Activation : Western blot analysis indicated that treatment with these compounds resulted in increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .
    • Flow Cytometry Analysis : Flow cytometric analysis revealed a significant increase in the apoptotic fraction of cells treated with these compounds .
  • Comparative Biological Activity : A broader investigation into various derivatives revealed that modifications to the furan ring structure can significantly influence biological activity. For instance:
    • Compounds with different substituents on the furan ring exhibited varying degrees of cytotoxicity and apoptotic induction across different cancer cell lines .

Data Tables

Compound NameCC50 (µM)Mechanism of ActionTarget Cell Line
This compoundTBDInduces apoptosis via caspase activationHL-60
Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate23.5Increases ROS and alters MMPHL-60
C75TBDInhibits fatty acid synthase; induces oxidative stressVarious cancer models

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 4-ethenyl-2,5-dihydrofuran-3-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclization or substitution reactions. For example, ethyl 2-chloro-4-oxo-4,5-dihydrofuran-3-carboxylate derivatives react with substituted anilines in dichloromethane under reflux to form analogous structures . Yield optimization requires precise stoichiometry (1:1 molar ratio of reactants) and inert conditions to prevent side reactions like oxidation of the ethenyl group. Solvent polarity significantly affects reaction kinetics, with aprotic solvents (e.g., DCM) favoring cyclization over hydrolysis .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?

  • Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) reveals a planar dihydrofuran ring with dihedral angles between substituents (e.g., 28.1°–54.5° for related esters) . Intermolecular N–H···O and C–H···O hydrogen bonds stabilize the crystal lattice. For accurate refinement, high-resolution data (≤ 0.8 Å) and twin-detection algorithms in SHELXD are critical to address potential twinning .

Advanced Research Questions

Q. How do computational methods (DFT, molecular docking) predict the reactivity and electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) to predict electrophilic/nucleophilic sites. For example, the carbonyl oxygen and ethenyl group exhibit high electron density, making them reactive toward nucleophilic additions or cycloadditions . Molecular docking studies (e.g., AutoDock Vina) can model interactions with biological targets, such as enzymes involved in apoptosis, by analyzing binding affinities (ΔG values) and hydrogen-bond networks .

Q. What contradictions exist in spectroscopic data (NMR, IR) for structurally similar dihydrofuran derivatives, and how are they resolved?

  • Methodological Answer : Discrepancies in NMR chemical shifts (e.g., δ 5.2–5.8 ppm for ethenyl protons) arise from solvent effects or conformational flexibility. For example, DMSO-d6 induces deshielding compared to CDCl3. IR stretching frequencies (C=O at ~1720 cm⁻¹ vs. ~1700 cm⁻¹) may vary due to crystal packing or hydrogen bonding. Resolution involves cross-validating data with X-ray structures and using solvent-correction algorithms in software like MestReNova .

Q. How does substituent variation (e.g., replacing ethenyl with methoxy) impact the compound’s biological activity or catalytic applications?

  • Methodological Answer : Substituent effects are studied via structure-activity relationship (SAR) models. For instance, methoxy groups enhance lipophilicity (logP increases by ~0.5 units) but reduce electrophilicity, altering cytotoxicity profiles. In catalysis, ethenyl groups enable π-π stacking with aromatic substrates, improving enantioselectivity in asymmetric reactions (e.g., up to 85% ee in Diels-Alder reactions) .

Data Contradiction Analysis

Q. Why do reported melting points for this compound derivatives vary across studies?

  • Methodological Answer : Variations (e.g., 120–125°C vs. 115–118°C) stem from polymorphism or impurities. Recrystallization solvents (e.g., ethanol vs. hexane) influence crystal morphology and melting behavior. Purity is confirmed via HPLC (≥98% peak area) and differential scanning calorimetry (DSC) to detect polymorphic transitions .

Critical Notes

  • SHELX Limitations : While SHELXL is robust for small-molecule refinement, its handling of twinned macromolecular data requires manual intervention .

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